molecular formula Calcium compound: C27H31N2O7S2Ca1/2; Sodium compound: C27H31N2O7S2Na<br>C27H33N2O7S2+ B1204435 Patent Blue V free acid CAS No. 25305-77-5

Patent Blue V free acid

Cat. No. B1204435
CAS RN: 25305-77-5
M. Wt: 561.7 g/mol
InChI Key: DHAHKSQXIXFZJB-UHFFFAOYSA-O
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Description

Patent Blue V, also known as Food Blue 5, Sulphan Blue, Acid Blue 3, L-Blau 3, C-Blau 20, Patentblau V, Sky Blue, or C.I. 42051, is a sky blue synthetic triphenylmethane dye . It is principally the calcium or sodium salt of 2-[4-[alpha-(4-diethyl-aminophenyl)-5-hydroxy-2,4-disulfonatophenylmethylidene]-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt .


Synthesis Analysis

The mechanism of protonation of Patent Blue V has been investigated with semi-empirical and DFT methods . The quantum chemical calculations of total energy defined the most stable isomer for each protonated form in water solution .


Molecular Structure Analysis

Patent Blue V is a synthetic triphenylmethane dye . It occurs as a dark blue powder or granules . It is principally the calcium or sodium salt of 2-[4-[alpha-(4-diethyl-aminophenyl)-5-hydroxy-2,4-disulfonatophenylmethylidene]-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt .


Chemical Reactions Analysis

The acid-base properties of the Patent Blue V dye were studied by spectrophotometry and tristimulus colourimetry . The mechanism of protonation of Patent Blue V has been investigated with semi-empirical and DFT methods . The quantum chemical calculations of total energy defined the most stable isomer for each protonated form in water solution .


Physical And Chemical Properties Analysis

Patent Blue V is a dark bluish-green powder with a molecular weight of 566.68 . It is orange under acid conditions and blue in alkali . The acid-base properties of the Patented Blue V dye were studied by spectrophotometry and tristimulus colourimetry .

Scientific Research Applications

1. Identification in Sentinel Lymph Node Biopsy

Patent Blue V is used for visualizing lymph nodes in sentinel lymph node biopsies in breast carcinoma and other malignancies. It assists in the identification of the sentinel node, which is crucial for cancer staging and treatment planning. This application is seen in studies demonstrating its use in sentinel node identification in colon carcinoma ((Braat et al., 2004)) and in breast cancer ((Beenen & de Roy van Zuidewijn, 2005)).

2. Photocatalytic Degradation Studies

Research has explored the photocatalytic degradation of Patent Blue V in aqueous suspensions, indicating its relevance in environmental studies. For example, a study investigated the degradation of Patent Blue V using titanium dioxide, highlighting the dye's environmental impact and degradation methods ((Saquib et al., 2008)).

3. Spectrophotometric Determination

Patent Blue V has been studied for its determination in food samples using UV-visible spectrophotometry. This demonstrates its role in food science and safety ((Unsal et al., 2015)).

4. Interactions with Biological Samples

The interaction of Patent Blue V with biological samples has been studied, such as its interference with serum indices measurements ((Darby & Broomhead, 2008)). This research is significant for understanding the dye's effect in clinical settings.

5. Environmental and Industrial Applications

Patent Blue V is studied for its removal from industrial wastewaters. For example, a study used Patent Blue V in a solvent extraction method for determining cationic surfactants in industrial wastewaters, emphasizing its role in environmental science and industrial processes ((Idouhar & Tazerouti, 2008)).

6. Chemical and Physical Properties Studies

The chemical and physical properties of Patent Blue V, such as its protonation in aqueous solutions, have been investigated, providing insights into its behavior in different solvents and conditions ((Bevziuk et al., 2018)).

Safety And Hazards

Patent Blue V is banned as a food dye in Australia and US, because health officials in these countries suspect that it may cause allergic reactions, with symptoms ranging from itching and nettle rash to nausea, hypotension, and in rare cases anaphylactic shock . It is poorly absorbed and has low systemic toxicity . In the absence of data on irritancy, sensitisation and inhalation toxicity, it would be prudent to treat Patent Blue V as an irritant and a skin sensitiser and as toxic by inhalation .

properties

IUPAC Name

2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-hydroxy-5-sulfobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O7S2/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAHKSQXIXFZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Patent Blue V free acid

CAS RN

25305-77-5
Record name Patent Blue V free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025305775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PATENT BLUE V FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4RJJ6R97N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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